Lipophilicity (LogP) Differential: Enhanced Hydrophobicity Versus Unsubstituted and 1,2,4-Regioisomeric Analogs
The computed LogP value for 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine is 0.51102, representing a meaningful increase in lipophilicity relative to the unsubstituted 1,2,3-triazole analog 4-(1H-1,2,3-triazol-1-yl)piperidine (estimated LogP ~0.1-0.3) and the 1,2,4-triazole regioisomer 4-(1H-1,2,4-triazol-1-yl)piperidine (estimated LogP ~0.2-0.4) . The ~0.2-0.4 LogP unit difference translates to a 1.6- to 2.5-fold increase in octanol-water partition coefficient, directly affecting membrane permeability predictions and compound retention in reversed-phase chromatographic systems . This differentiation is critical in drug discovery programs where subtle LogP shifts influence ADME properties.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.51102 |
| Comparator Or Baseline | 4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 756476-21-8, est. LogP ~0.1-0.3); 4-(1H-1,2,4-triazol-1-yl)piperidine (CAS 158655-26-6, est. LogP ~0.2-0.4) |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.4 units (1.6- to 2.5-fold increase in partition coefficient) |
| Conditions | Computational prediction based on fragment-based method (ALogP / ClogP) |
Why This Matters
For medicinal chemistry procurement, the increased LogP of 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine makes it the preferred building block when designing analogs that require moderate lipophilicity for enhanced membrane permeability or blood-brain barrier penetration, without the excessive hydrophobicity that can lead to promiscuity or solubility issues.
